OCTYL 2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSYL-(1-2)-A-D-MANNOPYRANOSYL-(1-2)-B-D-GLUCOPYRANOSIDE
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Overview
Description
OCTYL 2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSYL-(1-2)-A-D-MANNOPYRANOSYL-(1-2)-B-D-GLUCOPYRANOSIDE: is a complex glycoside compound It is composed of multiple sugar units linked together, with octyl groups and acetamido functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OCTYL 2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSYL-(1-2)-A-D-MANNOPYRANOSYL-(1-2)-B-D-GLUCOPYRANOSIDE involves multiple steps. The process typically starts with the protection of hydroxyl groups on the sugar units, followed by glycosylation reactions to link the sugar units together. The octyl group is introduced through an alkylation reaction, and the acetamido group is added via acetylation. The final product is obtained after deprotection of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the synthesis include methanol, dichloromethane, and acetonitrile. Catalysts such as trifluoromethanesulfonic acid may be used to facilitate the glycosylation reactions.
Chemical Reactions Analysis
Types of Reactions
OCTYL 2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSYL-(1-2)-A-D-MANNOPYRANOSYL-(1-2)-B-D-GLUCOPYRANOSIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the acetamido group can produce primary amines.
Scientific Research Applications
OCTYL 2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSYL-(1-2)-A-D-MANNOPYRANOSYL-(1-2)-B-D-GLUCOPYRANOSIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of OCTYL 2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSYL-(1-2)-A-D-MANNOPYRANOSYL-(1-2)-B-D-GLUCOPYRANOSIDE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors on the cell surface, triggering a cascade of intracellular events. This can lead to changes in gene expression, protein synthesis, and cellular metabolism. The acetamido group plays a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-2-deoxy-β-D-glucopyranosyl azide
- 2-Acetamido-2-deoxy-β-D-glucopyranosylamine
- 2-Acetamido-2-deoxy-β-D-glucopyranose
Uniqueness
OCTYL 2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSYL-(1-2)-A-D-MANNOPYRANOSYL-(1-2)-B-D-GLUCOPYRANOSIDE is unique due to its specific combination of sugar units and functional groups. The presence of the octyl group enhances its hydrophobicity, making it more suitable for certain applications compared to its analogs. Additionally, the acetamido group provides specific binding properties that are not present in other similar compounds.
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H51NO16/c1-3-4-5-6-7-8-9-40-27-24(22(38)19(35)15(11-31)42-27)45-28-25(23(39)20(36)16(12-32)43-28)44-26-17(29-13(2)33)21(37)18(34)14(10-30)41-26/h14-28,30-32,34-39H,3-12H2,1-2H3,(H,29,33)/t14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24-,25+,26+,27-,28-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYBEBGCQUYASP-DSGSWEBPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H51NO16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858218 |
Source
|
Record name | Octyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268248-67-4 |
Source
|
Record name | Octyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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